molecular formula C14H11FO3 B8166535 Methyl 4'-fluoro-6-hydroxy-[1,1'-biphenyl]-3-carboxylate

Methyl 4'-fluoro-6-hydroxy-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B8166535
M. Wt: 246.23 g/mol
InChI Key: BCOZMSBXWXOKKB-UHFFFAOYSA-N
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Description

Methyl 4’-fluoro-6-hydroxy-[1,1’-biphenyl]-3-carboxylate is a biphenyl derivative with a unique structure that includes a fluorine atom, a hydroxyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4’-fluoro-6-hydroxy-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods: Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4’-fluoro-6-hydroxy-[1,1’-biphenyl]-3-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of 4’-fluoro-6-oxo-[1,1’-biphenyl]-3-carboxylate.

    Reduction: Formation of 4’-fluoro-6-hydroxy-[1,1’-biphenyl]-3-methanol.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4’-fluoro-6-hydroxy-[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4’-fluoro-6-hydroxy-[1,1’-biphenyl]-3-carboxylate involves its interaction with various molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties .

Comparison with Similar Compounds

  • 4’-fluoro-6-hydroxy-[1,1’-biphenyl]-3-carboxylic acid
  • Methyl 4’-fluoro-[1,1’-biphenyl]-3-carboxylate
  • Methyl 6-hydroxy-[1,1’-biphenyl]-3-carboxylate

Uniqueness: Methyl 4’-fluoro-6-hydroxy-[1,1’-biphenyl]-3-carboxylate is unique due to the presence of both a fluorine atom and a hydroxyl group on the biphenyl scaffold. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

methyl 3-(4-fluorophenyl)-4-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-14(17)10-4-7-13(16)12(8-10)9-2-5-11(15)6-3-9/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOZMSBXWXOKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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